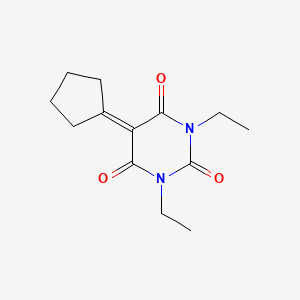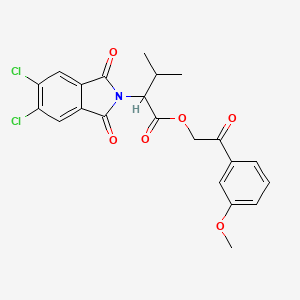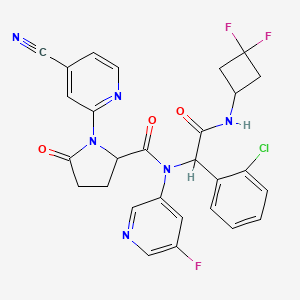![molecular formula C6H10NaO6 B12467851 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium](/img/structure/B12467851.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a lactone ring. Its sodium salt form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dihydroxyacetone and glyceraldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product.
Catalysts: Catalysts such as sodium hydroxide or other bases are often used to facilitate the reaction.
Purification: The final product is purified using techniques like crystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of various biochemical products and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one sodium involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The lactone ring structure also contributes to its reactivity and stability in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one potassium
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one calcium
- (5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one magnesium
Uniqueness
The sodium salt form of this compound is unique due to its enhanced solubility and reactivity compared to its potassium, calcium, and magnesium counterparts. This makes it particularly useful in aqueous environments and for specific biochemical applications.
Properties
Molecular Formula |
C6H10NaO6 |
|---|---|
Molecular Weight |
201.13 g/mol |
InChI |
InChI=1S/C6H10O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2-5,7-10H,1H2;/t2-,3?,4?,5+;/m0./s1 |
InChI Key |
GDBSXTQFGFFDQI-SWHVJAHHSA-N |
Isomeric SMILES |
C([C@@H]([C@@H]1C(C(C(=O)O1)O)O)O)O.[Na] |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12467774.png)
![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12467779.png)
![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]benzamide](/img/structure/B12467782.png)
![azanium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3-(4-benzoylbenzoyl)oxy-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12467788.png)


![methyl N~6~-[(benzyloxy)carbonyl]-N~2~-(tert-butoxycarbonyl)lysylalanylphenylalanylphenylalaninate](/img/structure/B12467810.png)
![N-(4-{5-[(2-cyanobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)benzamide](/img/structure/B12467812.png)


![5-Bromo-2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B12467834.png)
![4-bromo-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]aniline](/img/structure/B12467838.png)
![2-[(2-Chlorophenyl)methyl]-5-methylisoindole-1,3-dione](/img/structure/B12467842.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate](/img/structure/B12467846.png)
